molecular formula C11H9NaO3S B12722065 Sodium 1-methyl-2-naphthalenesulfonate CAS No. 5158-43-0

Sodium 1-methyl-2-naphthalenesulfonate

Katalognummer: B12722065
CAS-Nummer: 5158-43-0
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: JJSUYDLNXJDSNM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 1-methyl-2-naphthalenesulfonate is an organic compound with the molecular formula C11H9O3S.Na. It is a sodium salt derivative of 1-methyl-2-naphthalenesulfonic acid. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-2-naphthalenesulfonate typically involves the sulfonation of 1-methyl naphthalene. The process begins with the reaction of 1-methyl naphthalene with sulfuric acid, leading to the formation of 1-methyl-2-naphthalenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The sulfonation reaction is carried out in large reactors, and the resulting sulfonic acid is neutralized in situ. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 1-methyl-2-naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it back to the corresponding naphthalene derivative.

    Substitution: It can participate in electrophilic substitution reactions due to the presence of the sulfonate group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfone and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Sodium 1-methyl-2-naphthalenesulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of sodium 1-methyl-2-naphthalenesulfonate is primarily based on its ability to interact with various molecular targets. The sulfonate group allows it to form strong ionic interactions with positively charged species, making it effective in binding to proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • Sodium 2-methyl-1-naphthalenesulfonate
  • Sodium 2-naphthalenesulfonate
  • Sodium 1-naphthalenesulfonate

Comparison: Sodium 1-methyl-2-naphthalenesulfonate is unique due to the position of the methyl and sulfonate groups on the naphthalene ring. This specific arrangement imparts distinct chemical properties, such as solubility and reactivity, which differ from its isomers and other related compounds. For instance, sodium 2-methyl-1-naphthalenesulfonate has the methyl group in a different position, leading to variations in its chemical behavior and applications .

Eigenschaften

CAS-Nummer

5158-43-0

Molekularformel

C11H9NaO3S

Molekulargewicht

244.24 g/mol

IUPAC-Name

sodium;1-methylnaphthalene-2-sulfonate

InChI

InChI=1S/C11H10O3S.Na/c1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1

InChI-Schlüssel

JJSUYDLNXJDSNM-UHFFFAOYSA-M

Kanonische SMILES

CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.